7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
7-Benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic xanthine derivative with a structurally complex purine backbone. Its core structure includes methyl groups at positions 1 and 3, a benzyl group at position 7, and a (4-fluorobenzyl)thio substituent at position 6. This compound belongs to a class of molecules designed to modulate adenosine receptors, serotonin/dopamine pathways, or enzyme systems (e.g., aldehyde dehydrogenase, HSP90) through strategic substitutions at the 7- and 8-positions of the purine scaffold .
Properties
IUPAC Name |
7-benzyl-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-6-4-3-5-7-14)20(23-18)29-13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLRDHOSTLODLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reactions: The purine core undergoes substitution reactions to introduce the benzyl and fluorobenzyl groups. This is often achieved using benzyl halides and fluorobenzyl halides in the presence of a base such as potassium carbonate.
Thioether Formation:
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and fluorobenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzyl halides, fluorobenzyl halides, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and pharmacological comparisons with analogs highlight the critical role of substitutions at positions 7 and 8 in modulating activity. Below is a detailed analysis:
Table 1: Key Structural and Pharmacological Comparisons
Key Findings from Comparative Analysis
Substitution at Position 8: Electron-Withdrawing Groups (e.g., trifluoromethyl in 3m): Enhance metabolic stability and receptor selectivity by reducing oxidative degradation . Heterocyclic Moieties (e.g., pyridinyloxy in 3j): Abolish CNS stimulation while retaining analgesia, likely due to steric hindrance at adenosine receptors . Piperazine Derivatives (e.g., 21 and 5-HT-targeted analogs): Enable dual serotonin/dopamine receptor modulation, mimicking atypical antipsychotics .
Role of Fluorine: The 4-fluorobenzylthio group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 73v) while maintaining lipophilicity for membrane receptor interactions .
Synthetic Accessibility :
Derivatives with sulfur-based substituents (e.g., thioethers or sulfonyl groups) often require specialized conditions for regioselective synthesis, such as catalytic hydrogenation (Pd(OH)2/H2) or oxidative sulfonation (Oxone) .
Therapeutic Potential: The target compound’s (4-fluorobenzyl)thio group is structurally distinct from classical xanthine derivatives (e.g., theophylline), suggesting novel mechanisms for analgesia or enzyme inhibition. In contrast, necroptosis inhibitors like 34 leverage sulfonyl groups for covalent binding to MLKL, highlighting the diversity of purine-based drug discovery .
Biological Activity
7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to other bioactive purines and has been investigated for its effects on various biological targets, including cancer cell lines and enzymatic pathways.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 0.46 µM.
- A549 (lung cancer) : Showed an IC50 value of around 0.39 µM.
These values suggest that the compound may effectively inhibit the proliferation of these cancer cells .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Kinases : The compound has shown potential in inhibiting key kinases involved in cancer progression.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry assays .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase, preventing further cellular division and growth .
Study 1: Cytotoxicity Evaluation
In a study conducted by Fan et al., various derivatives of purine compounds were synthesized and evaluated for their anticancer activity. Among them, this compound demonstrated significant cytotoxicity against MCF-7 and A549 cell lines with the aforementioned IC50 values .
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways affected by this compound. It was found that it significantly inhibited the activity of Aurora-A kinase, which is crucial for mitosis and is often overexpressed in cancer cells . The inhibition was quantified with an IC50 value of 0.16 µM.
Data Tables
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.46 | Apoptosis induction |
| A549 | 0.39 | Kinase inhibition |
| HepG2 | 0.03 | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
